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Compound of Interest

Compound Name: Tmppaa

Cat. No.: B1682968 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

trimethylolpropane phosphite (CAS No. 824-11-3), a key intermediate and ligand in various

chemical syntheses. This document outlines the characteristic nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental

protocols for data acquisition.

Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for trimethylolpropane

phosphite, facilitating easy reference and comparison.

Table 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy Data
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Nucleus
Chemical Shift (δ)
ppm

Multiplicity Assignment

¹H NMR ~3.8 - 4.2 m
-CH₂-O-P (axial and

equatorial)

~1.4 - 1.6 q -CH₂-CH₃

~0.8 - 1.0 t -CH₂-CH₃

¹³C NMR ~65 - 75 -CH₂-O-P[1]

~35 - 40 Quaternary Carbon[1]

~7 - 10 -CH₃[1]

³¹P NMR ~120 - 140 s P(III)

Note: Chemical shifts are referenced relative to tetramethylsilane (TMS) for ¹H and ¹³C NMR,

and phosphoric acid for ³¹P NMR. The exact chemical shifts can vary slightly depending on the

solvent and concentration.

Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~2850 - 2950 Strong C-H stretching[1]

~1000 - 1050 Strong P-O-C stretching[1]

Table 3: Mass Spectrometry (MS) Data
m/z Relative Intensity Assignment

162 [M]⁺ Molecular Ion

133 [M - C₂H₅]⁺

47 [PO]⁺
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The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A standard NMR spectrometer operating at a field strength of 300-500 MHz

for ¹H NMR is suitable.

Sample Preparation: Approximately 10-20 mg of trimethylolpropane phosphite is dissolved in

0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

The solution should be homogeneous.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Spectral Width: 0-10 ppm.

Number of Scans: 16-64, depending on the desired signal-to-noise ratio.

Relaxation Delay: 1-5 seconds.

Reference: Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

Spectral Width: 0-150 ppm.

Number of Scans: 512-2048, due to the low natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Reference: Solvent peak (e.g., CDCl₃ at δ = 77.16 ppm) or TMS.

³¹P NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse experiment.
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Spectral Width: A range appropriate for phosphites, typically centered around 130 ppm.

Number of Scans: 64-256.

Relaxation Delay: 2-5 seconds.

Reference: 85% Phosphoric acid in D₂O as an external standard (δ = 0.0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
Instrumentation: A standard FTIR spectrometer.

Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of solid trimethylolpropane phosphite with approximately 100-200

mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Transfer the powder to a pellet press die.

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or

translucent pellet.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A spectrum of the empty sample compartment or a pure KBr pellet is

recorded as the background and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.
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Sample Introduction: The sample can be introduced via a direct insertion probe or, if volatile

enough, via gas chromatography.

Ionization Method: Electron Ionization (EI).

Electron Energy: 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Data Acquisition:

Mass Range: m/z 40-300.

Scan Speed: Appropriate for the resolution of the instrument.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak

and characteristic fragment ions.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of trimethylolpropane phosphite.
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Caption: Workflow for the spectroscopic characterization of trimethylolpropane phosphite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. Buy Trimethylolpropane phosphite | 824-11-3 [smolecule.com]

To cite this document: BenchChem. [Spectroscopic Profile of Trimethylolpropane Phosphite:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1682968#spectroscopic-data-of-trimethylolpropane-
phosphite]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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